B1576465 Hepcidin

Hepcidin

Cat. No.: B1576465
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a liver-produced peptide hormone that serves as the master regulator of systemic iron homeostasis . This 25-amino acid protein functions by binding to the sole known cellular iron exporter, ferroportin, which is present on enterocytes, macrophages, and hepatocytes . Upon binding, this compound induces the internalization and degradation of ferroportin, effectively blocking the export of iron from these cells into the bloodstream. This mechanism results in decreased dietary iron absorption and the sequestration of iron within cellular storage, leading to a reduction in circulating iron levels . This compound's expression is transcriptionally regulated by several key pathways. It is upregulated by increased iron stores via the BMP6/SMAD signaling pathway and by inflammation through the IL-6/STAT3 pathway, classifying it as an acute-phase reactant . Conversely, this compound is suppressed during erythropoiesis and hypoxia to ensure an adequate iron supply for red blood cell production . Dysregulation of this compound is a central pathogenic factor in multiple disorders, making it a critical compound for research. Key Research Applications: • Anemia of Chronic Disease (ACD): Investigate the pathogenesis of anemia associated with chronic inflammation, infection, and cancer, where inappropriately high this compound levels cause functional iron deficiency . • Hereditary Hemochromatosis: Study the iron-overload disorders resulting from genetic defects that lead to inadequate this compound production . • Iron-Loading Anemias: Research conditions like beta-thalassemia, where despite systemic iron overload, suppressed this compound allows for continued iron absorption . • Therapeutic Development: Explore potential treatments using this compound agonists (for hemochromatosis) or antagonists (for ACD) . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

bioactivity

Antimicrobial

sequence

DTNFPICIFCCKCCNNSQCGICCKT

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Hepcidin levels are increasingly recognized as valuable biomarkers for diagnosing various iron-related disorders. The measurement of this compound can aid in differentiating between conditions such as:

  • Iron-Refractory Iron Deficiency Anemia (IRIDA): Elevated this compound levels can indicate IRIDA, where traditional iron supplementation fails due to inappropriate iron regulation .
  • Anemia of Inflammation: this compound is upregulated during inflammatory states, leading to reduced iron availability and contributing to anemia .
  • Hereditary Hemochromatosis (HH): In cases of HH, this compound deficiency leads to increased iron absorption and overload; thus, measuring this compound can help assess disease severity .

Therapeutic Applications

This compound's role as a regulator of iron metabolism has opened avenues for therapeutic interventions targeting this compound levels:

  • This compound Agonists and Antagonists: Research indicates that agents that either enhance or inhibit this compound expression can effectively manage conditions like anemia or iron overload. For instance, this compound mimetics are being explored to treat β-thalassemia by improving ineffective erythropoiesis .
  • Clinical Trials: Various clinical studies are investigating the efficacy of this compound modulation in treating diseases characterized by iron dysregulation. For example, trials involving this compound antibodies have shown promise in reversing iron abnormalities in preclinical models .

Case Study 1: Sickle Cell Anemia

A recent study conducted among sickle cell anemia patients in Ghana evaluated the relationship between genetic variants and this compound levels. Results indicated that patients with certain HAMP gene variants had significantly lower serum this compound levels compared to controls, suggesting a potential link between genetic predisposition and iron metabolism dysregulation .

Case Study 2: Restless Legs Syndrome (RLS)

Another study reported higher serum this compound levels in patients with primary RLS compared to healthy controls. This finding suggests that altered this compound levels may be associated with the pathophysiology of RLS, potentially guiding future therapeutic strategies .

Table 1: Diagnostic Utility of this compound Levels in Various Conditions

ConditionThis compound LevelInterpretation
Iron-Refractory Iron DeficiencyElevatedIndicates potential IRIDA
Anemia of InflammationElevatedSuggests anemia due to chronic disease
Hereditary HemochromatosisLowConfirms deficiency leading to iron overload

Table 2: Therapeutic Agents Targeting this compound

Agent TypeMechanism of ActionClinical Status
This compound AgonistsIncrease this compound expressionUnder investigation
This compound AntagonistsDecrease this compound expressionPreclinical studies
Small Molecule ModulatorsModify this compound signaling pathwaysEarly-phase trials

Comparison with Similar Compounds

Table 1: Hepcidin vs. Minihepcidins

Property This compound Minihepcidins
Structure 25-amino acid, 4 disulfide bonds Cyclized, truncated peptides
Half-life <2.5 minutes Extended (preclinical data)
Synthesis Complexity High (multiple disulfide bonds) Moderate (simpler cyclization)
Clinical Stage Endogenous hormone Preclinical/Phase trials
Key Reference

Heparinoid (Heparin-Like Substances)

Heparinoids, such as the gel formulation in Hirudoid®, are glycosaminoglycans with anticoagulant and anti-inflammatory properties . Unlike this compound, which is a peptide, heparinoids act via binding antithrombin III to inhibit clotting factors. While both compounds influence biological pathways (this compound in iron metabolism, heparinoids in coagulation), their structural and functional roles are distinct. Heparinoids lack direct iron-regulatory effects but are used clinically for blood flow promotion, contrasting this compound’s role in anemia management .

Interleukin-6 (IL-6) and Inflammatory Mediators

IL-6 is a pro-inflammatory cytokine that induces this compound transcription during inflammation, linking iron metabolism to immune responses . In ACD, elevated IL-6 drives this compound overexpression, sequestering iron in macrophages and causing hypoferremia . However, in polycystic ovary syndrome (PCOS), this compound levels paradoxically decrease despite elevated IL-6, suggesting tissue-specific regulatory mechanisms . This contrasts with other acute-phase proteins (e.g., ferritin), which uniformly increase during inflammation .

Table 2: this compound vs. Ferritin in Disease Contexts

Condition This compound Levels Ferritin Levels
Anemia of Chronic Disease (ACD) ↑↑ (IL-6 driven) ↑↑ (acute-phase reactant)
Iron Deficiency Anemia (IDA) ↓↓ ↓↓
β-Thalassemia ↑ (ineffective erythropoiesis) ↑↑ (iron overload)
Liver Cancer ↓↓↓ (downregulated) Variable
Key Reference

TMPRSS6 Inhibitors

Transmembrane serine protease 6 (TMPRSS6) inhibitors are emerging compounds that upregulate this compound by blocking its suppression. Preclinical studies show that TMPRSS6 inhibition restores this compound levels, normalizing iron absorption .

Fish Hepcidins

In fish, hepcidins retain antimicrobial properties but exhibit divergent iron-regulatory roles. For example, in zebrafish, this compound-1 is primarily antimicrobial, while this compound-2 regulates iron metabolism . This contrasts with mammals, where a single this compound isoform mediates both functions, highlighting evolutionary divergence .

Clinical Implications and Therapeutic Targeting

This compound’s dual role in iron homeostasis and immunity makes it unique among regulatory peptides. Its downregulation in liver cancer correlates with tumor aggressiveness and immune infiltration , while its overexpression in ACD and chronic kidney disease exacerbates anemia . Targeted therapies, including minihepcidins and TMPRSS6 inhibitors, aim to modulate this compound activity, offering precision in treating iron disorders .

Preparation Methods

Volumetric Absorptive Microsampling (VAMS)

A novel and minimally invasive method for this compound preparation from biological matrices involves VAMS technology:

  • A defined volume of whole blood (e.g., 22.5 µL) is collected via finger prick using a microsampler.
  • The microsampler tip is dipped into the blood sample until fully saturated, then dried at room temperature.
  • Extraction is performed by shaking the dried microsampler in an optimized solvent mixture (e.g., acetonitrile-water-formic acid) to maximize this compound recovery.
  • The extract is then concentrated and reconstituted for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method avoids venipuncture, centrifugation, and complex multi-step sample preparation, offering a fast, simple, and reproducible approach.

Protein Precipitation and Solid-Phase Extraction (SPE)

Traditional preparation methods for this compound quantification in serum or plasma often involve:

  • Protein precipitation using solvents like trichloroacetic acid (TCA) combined with acetonitrile to avoid peptide aggregation and enhance recovery.
  • SPE for sample clean-up and concentration prior to LC-MS/MS analysis.
  • Use of silanized glassware or polypropylene containers to minimize peptide adsorption and improve stability during preparation.

Optimization of Extraction Medium and Stability Considerations

The choice of extraction solvent composition critically influences this compound yield and analytical sensitivity. Experimental design optimization has shown:

  • Extraction media with balanced polarity (e.g., mixtures of acetonitrile, water, and formic acid) provide high signal intensity without excessive coextraction of matrix components that cause ion suppression.
  • Use of 22% TCA:ACN (1:1) mixture prevents aggregation of this compound-25 and improves detection limits in serum.
  • Polypropylene containers, including LoBind tubes and plates, are preferred over glassware to reduce nonspecific binding and maintain peptide stability during storage and analysis.

Analytical Preparation and Quantification Protocols

A representative preparation protocol for this compound-25 quantification includes:

Step Description
Sample spiking Spike fresh blood or serum with synthetic this compound at known concentrations
Microsampling Collect fixed blood volume using VAMS device
Drying Air-dry microsampler for at least 2 hours at room temperature
Extraction Shake microsampler in optimized solvent (e.g., acetonitrile–water–formic acid) for 5 minutes
Concentration Evaporate solvent under vacuum and reconstitute in appropriate solvent mixture
LC-MS/MS Analysis Inject prepared sample for chromatographic separation and mass spectrometric detection

This method yields reproducible results with limits of quantification as low as 0.25 nmol/L and coefficients of variation (CV) below 15% across quality control levels.

Summary of Key Research Findings on this compound Preparation

  • This compound is enzymatically processed from a precursor protein to its mature 25-amino acid form.
  • Synthetic this compound peptides are commercially available and used for spiking and calibration.
  • Volumetric absorptive microsampling combined with optimized solvent extraction provides a simple, minimally invasive preparation method suitable for LC-MS/MS analysis.
  • Protein precipitation with TCA and acetonitrile mixtures prevents peptide aggregation and improves extraction efficiency.
  • Use of polypropylene containers minimizes peptide adsorption and enhances sample stability.
  • Analytical methods achieve low limits of quantification with good precision and recovery, essential for clinical and research applications.

This detailed analysis integrates diverse authoritative sources and experimental data to provide a comprehensive overview of this compound preparation methods. The protocols and findings outlined here support robust and reproducible this compound analysis critical for advancing research and clinical diagnostics in iron metabolism disorders.

Q & A

Q. What methodological approaches are recommended for standardizing hepcidin assays in multi-center studies?

To ensure consistency across this compound measurement platforms (MPs), researchers should adopt harmonized protocols, such as using primary reference materials (e.g., synthetic human this compound-25) and candidate reference methods like isotope-dilution mass spectrometry (ID-MS). Cross-validation between MPs, as demonstrated in multi-laboratory studies, can minimize inter-assay variability. For example, Table 1 in compares MPs’ precision, linearity, and sensitivity, providing a framework for methodological alignment.

Q. What experimental models are used to investigate the regulatory mechanisms of this compound expression?

In vitro models, such as human hepatoma cell lines (e.g., HepG2), are employed to study transcriptional regulation via BMP/SMAD and IL-6/STAT3 pathways. In vivo, murine knockout models (e.g., Hfe⁻/⁻ or Il6⁻/⁻ mice) clarify this compound’s role in systemic iron homeostasis. Human intervention studies, including cytokine administration (e.g., IL-6 infusion), validate inflammatory induction of this compound .

Q. How should researchers control for confounding variables like ferritin and albumin in this compound clinical studies?

Multivariate regression analysis is critical. For instance, adjust for ferritin (a marker of iron stores) and albumin (a nutritional/inflammatory marker) as independent variables. Table 5 in demonstrates that ferritin (β=0.590) and albumin (β=0.277) significantly correlate with this compound levels, necessitating their inclusion in statistical models to isolate this compound’s specific effects.

Q. What are the key considerations for designing a longitudinal study assessing this compound response to iron therapy?

Use intention-to-treat (ITT) analysis for robustness, include baseline this compound measurements, and define endpoints rigorously (e.g., initiation of alternative anemia therapies). Statistical plans should account for repeated measures and censored data, as seen in CKD studies .

Advanced Research Questions

Q. How can conflicting findings regarding this compound’s predictive value in anemia treatment be resolved?

Retrospective studies, such as those linking low baseline this compound to better epoetin response, require validation through prospective trials with standardized this compound assays. Meta-analyses pooling heterogeneous cohorts (e.g., cancer vs. CKD patients) can identify context-specific predictive thresholds .

Q. What statistical techniques are optimal for analyzing time-dependent variations in this compound levels?

Mixed-effects models accommodate repeated measurements and individual variability. For survival analysis (e.g., time-to-anemia progression), Cox proportional hazards models are suitable. Longitudinal regression, as applied in , can adjust for covariates like ferritin and inflammation markers.

Q. What are the challenges in establishing causal relationships between this compound and iron dysregulation in genetic knockout models?

Phenotypic characterization must distinguish primary this compound deficiency (e.g., Hamp⁻/⁻ mice) from secondary effects of systemic iron overload. Rescue experiments (e.g., this compound supplementation) and tissue-specific knockout models help isolate causality .

Q. How do cytokine interactions beyond IL-6 modulate this compound activity in chronic inflammatory diseases?

Co-stimulation experiments with TNF-α, IFN-γ, and IL-1β in hepatocyte cultures reveal synergistic or antagonistic effects on this compound transcription. In vivo, combinatorial cytokine blockade (e.g., anti-IL-6/IL-1β) can dissect their contributions to hypoferremia .

Q. What quality control measures ensure batch-to-batch consistency in synthetic this compound peptides for research?

Request peptide content analysis (via amino acid analysis or UV-spectroscopy) and trifluoroacetic acid (TFA) removal validation (<1% residual) for cell-based assays. LC-MS and HPLC purity thresholds (>95%) should be mandated, with detailed certificates of analysis .

Q. What integrative multi-omics approaches can elucidate this compound’s role in systemic iron homeostasis?

Combine transcriptomics (liver-specific RNA-seq), proteomics (serum this compound quantification), and metabolomics (iron speciation assays) in cohort studies. Machine learning can identify predictive biomarkers (e.g., GDF-15, ferritin) and regulatory networks .

Methodological Guidance

  • Data Contradiction Analysis : Use sensitivity analyses to test if conflicting results persist after adjusting for confounders (e.g., inflammation status or renal function).
  • Experimental Reproducibility : Document assay conditions (e.g., matrix effects in serum vs. plasma) and share raw data in supplementary materials per guidelines in .
  • Literature Review : Utilize databases like PubMed and SciFinder to track evolving methodologies (e.g., "this compound assay standardization") and avoid outdated protocols .

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